

An In-depth Technical Guide to 5-Bromo-2-(methoxymethoxy)benzotrile

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Compound of Interest

Compound Name: 5-Bromo-2-(methoxymethoxy)benzotrile

CAS No.: 1033602-66-2

Cat. No.: B1486604

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Introduction: Situating a Key Synthetic Building Block

5-Bromo-2-(methoxymethoxy)benzotrile is a substituted aromatic nitrile that serves as a crucial intermediate in modern organic synthesis. Its molecular architecture, featuring a strategically placed bromine atom, a nitrile group, and a methoxymethyl (MOM) ether protecting group, makes it a versatile precursor for the construction of complex molecular targets. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are prevalent in pharmacologically active compounds. The MOM ether protects the phenolic hydroxyl group under a range of reaction conditions and can be selectively removed, adding another layer of synthetic utility. This guide provides an in-depth overview of the core physicochemical properties of **5-Bromo-2-**

(methoxymethoxy)benzonitrile, outlines protocols for its analytical characterization, and discusses its significance for professionals in pharmaceutical and chemical research.

Core Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings, from reaction kinetics to purification and storage. Understanding these properties is paramount for its effective application.

Key Identifiers and Properties

A summary of the essential data for **5-Bromo-2-(methoxymethoxy)benzonitrile** is presented below. While specific experimental values for properties like melting and boiling points are not consistently published, data from suppliers and analogous compounds provide a reliable reference framework.

Property	Value	Source
CAS Number	1033602-66-2	[1]
Molecular Formula	C ₉ H ₈ BrNO ₂	[1]
Molecular Weight	242.07 g/mol	[1]
Appearance	Typically a solid, ranging from white to off-white or light brown.	[2]
Boiling Point	Data not available.	[1]
Storage	Recommended to be stored in a dry, sealed container.	[1]

Molecular Structure

The arrangement of functional groups on the benzene ring is central to the compound's reactivity. The methoxymethyl (MOM) ether is ortho to the nitrile, and the bromine atom is in the para position relative to the MOM ether. This substitution pattern influences the electronic properties of the aromatic ring and the regioselectivity of subsequent chemical transformations.

Caption: Molecular structure of **5-Bromo-2-(methoxymethoxy)benzotrile**.

Analytical Characterization: A Self-Validating Workflow

The identity and purity of **5-Bromo-2-(methoxymethoxy)benzotrile** must be rigorously confirmed before its use in sensitive downstream applications. A multi-technique approach ensures a comprehensive and trustworthy characterization. Commercial suppliers often provide access to analytical data including NMR, HPLC, and LC-MS for this compound.[1]

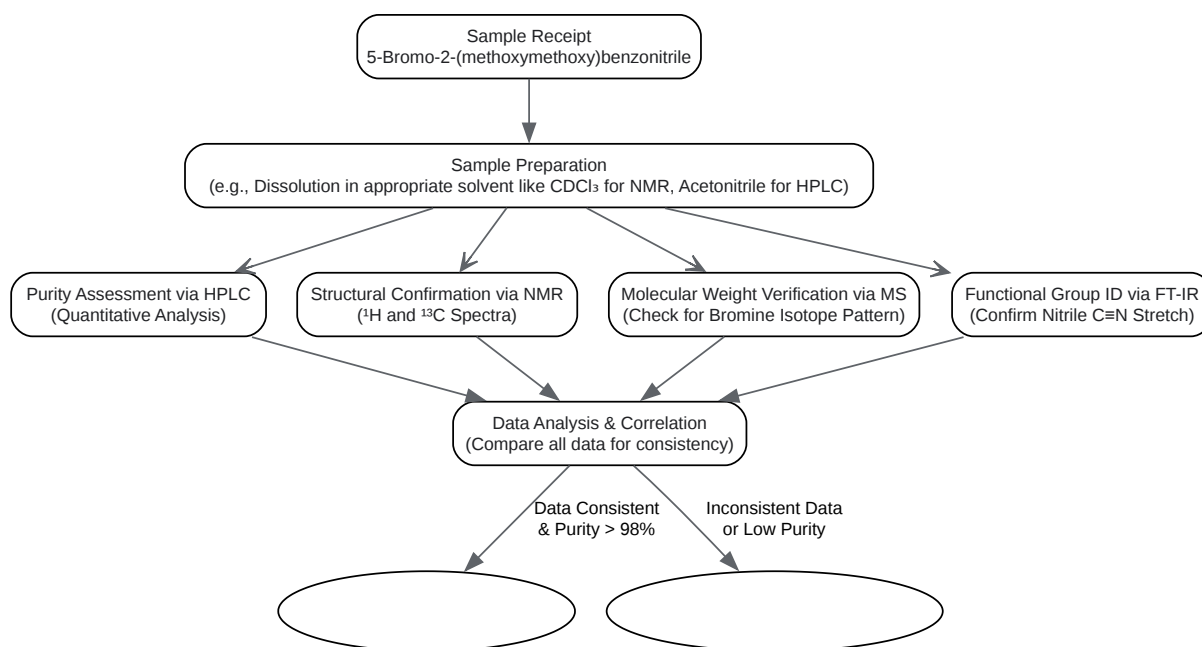
Spectroscopic and Chromatographic Fingerprinting

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the molecular structure.
 - ^1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, whose splitting patterns (coupling constants) will confirm the 1,2,4-trisubstitution pattern. Characteristic singlets for the methoxy ($-\text{OCH}_3$) and methylene ($-\text{OCH}_2\text{O}-$) protons of the MOM group should be clearly visible and integrate to the correct ratio.
 - ^{13}C NMR: The carbon spectrum will verify the presence of nine unique carbon environments, including the characteristic nitrile carbon signal (typically $\delta > 115$ ppm) and carbons bonded to the electronegative bromine and oxygen atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic absorption band will be the strong, sharp peak corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically found in the $2220\text{-}2260\text{ cm}^{-1}$ region.[3][4] Additional peaks corresponding to C-O stretching of the ether and C-Br stretching will also be present.
- Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. Due to the presence of bromine, the molecular ion peak (M^+) will exhibit a characteristic isotopic pattern (M^+ and $\text{M}+2^+$ peaks of nearly equal intensity), which is a definitive indicator of a monobrominated compound.
- High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed reversed-phase HPLC method can separate the target

compound from starting materials, by-products, or degradation products, allowing for accurate quantification of purity.

Standardized Analytical Workflow

A robust quality control process is essential. The following workflow ensures that the material meets the stringent requirements for research and development.



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Caption: A typical analytical workflow for quality control.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a general method suitable for assessing the purity of **5-Bromo-2-(methoxymethoxy)benzonitrile**.

- Instrumentation: A standard HPLC system equipped with a UV detector is required.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with an appropriate solvent, typically a 50:50 mixture of acetonitrile and water. Mix thoroughly.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
 - Mobile Phase: A gradient elution is often effective. For example:
 - Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid).
 - Solvent B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
 - Injection Volume: 10 μ L.
- Data Analysis:
 - Integrate the peak areas of all components in the chromatogram.
 - Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Applications in Research and Drug Development

The true value of **5-Bromo-2-(methoxymethoxy)benzotrile** lies in its role as a versatile synthetic intermediate. Benzotrile derivatives are foundational in medicinal chemistry and materials science.[5] The presence of the bromine atom is particularly advantageous for building molecular complexity.

- **Pharmaceutical Synthesis:** This compound is a building block for creating novel pharmaceutical agents.[2] For instance, the bromo-benzotrile scaffold can be elaborated through coupling reactions to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The parent compound, 5-bromo-2-hydroxybenzotrile, is used in the synthesis of potential antiretroviral drugs, cancer therapies, and osteoporosis treatments.[6]
- **Agrochemicals and Fine Chemicals:** Similar to its use in pharma, this intermediate is valuable in constructing new agrochemicals and other specialized organic molecules.[2]

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical to ensure laboratory safety. While a specific safety data sheet (SDS) for **5-Bromo-2-(methoxymethoxy)benzotrile** should always be consulted, information from closely related analogues provides a strong basis for safe handling procedures.

- **Hazard Classification:** Related bromo-benzotrile compounds are often classified as harmful if swallowed (Acute Toxicity 4).[7]
- **Precautionary Measures:**
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
 - Avoid breathing dust. Handle in a well-ventilated area or a fume hood.
 - Wash hands thoroughly after handling.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[1] Storage at refrigerated temperatures (2-8°C) is recommended for long-term stability.[8]

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